molecular formula C11H12FNO2 B2721362 (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol CAS No. 1568014-78-7

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol

Cat. No. B2721362
CAS RN: 1568014-78-7
M. Wt: 209.22
InChI Key: UAUGBRAVADPCFK-SNVBAGLBSA-N
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Description

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol, also known as 4-FB-Pyrrolidin-3-ol, is an organic compound that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has been shown to have potential applications in pharmaceuticals, biochemistry, and biotechnology.

Scientific Research Applications

Synthesis and Reactivity

One significant area of scientific research involving (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol relates to its synthesis and reactivity. Studies have explored the synthesis of complex molecules through various reactions involving pyrrolidine derivatives. For instance, a comprehensive study on the synthesis, characterization, and reactivity of heterocyclic molecules demonstrated the potential of pyrrolidine derivatives in forming stable compounds with applications in non-linear optics and as potential anti-cancer drugs (Murthy et al., 2017). The study highlighted the molecule's stability, charge transfer capabilities, and hyper-conjugative interactions, emphasizing its utility in developing new molecular frameworks for various scientific applications.

Catalysis

In catalysis, this compound derivatives have been investigated for their role in enhancing reaction efficiencies. Research on ligand-controlled regioselectivity in hydrothiolation reactions using rhodium N-heterocyclic carbene catalysts showcases the importance of pyrrolidine derivatives in modifying catalytic activity and selectivity (Di Giuseppe et al., 2012). These studies provide insights into how modifications in the pyrrolidine core can influence the outcome of catalytic processes, offering pathways to more efficient and selective synthetic strategies.

Fluorescence and Sensing

Research has also focused on the fluorescent properties of pyrrolidine derivatives for sensing applications. A study on fluorescent pH sensors constructed from heteroatom-containing luminogens highlighted the potential of pyrrolidine-based compounds in environmental and biological sensing (Yang et al., 2013). The reversible fluorescence response of these molecules to pH changes makes them valuable tools for detecting acidic and basic conditions in various settings.

Material Science

In material science, pyrrolidine derivatives have been explored for their electronic properties and quantum efficiency, particularly in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). Investigations into the tuning of electronic properties and quantum efficiency of Ir(III) carbene complexes with pyrrolidine ligands have demonstrated the potential of these compounds in improving the performance of photonic devices (Liu et al., 2014). These findings open avenues for the application of pyrrolidine derivatives in the fabrication of more efficient and durable photonic materials.

properties

IUPAC Name

(4-fluorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUGBRAVADPCFK-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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